N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide is a benzamide derivative featuring a benzimidazole core linked to a sulfamoyl-substituted benzamide moiety. The compound’s structure is characterized by:
- Benzimidazole-phenyl backbone: A 1H-benzo[d]imidazole ring fused to a phenyl group at the 2-position.
- Sulfamoyl benzamide group: A 4-(N,N-dipropylsulfamoyl) substituent on the benzamide nitrogen, distinguishing it from simpler sulfonamide or amide derivatives.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-17-30(18-4-2)34(32,33)20-15-13-19(14-16-20)26(31)29-22-10-6-5-9-21(22)25-27-23-11-7-8-12-24(23)28-25/h5-16H,3-4,17-18H2,1-2H3,(H,27,28)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDDHOIKKMAQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide typically involves multi-step organic reactions. One common approach includes the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 4-(N,N-dipropylsulfamoyl)benzoyl chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety may yield benzimidazole N-oxide derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide involves multi-step organic reactions. The compound can be synthesized through the reaction of benzimidazole derivatives with sulfonamide groups, typically utilizing coupling reactions that yield the desired amide structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. These compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, compounds with similar structures have shown IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against a range of bacterial and fungal strains. Studies indicate that derivatives of benzimidazole exhibit notable antimicrobial effects, with minimum inhibitory concentrations (MICs) suggesting effectiveness against both Gram-positive and Gram-negative bacteria . The presence of specific functional groups enhances these properties, making them suitable candidates for further development into antimicrobial agents.
Antitubercular Activity
In addition to anticancer and antimicrobial properties, this compound has been investigated for antitubercular activity. Research has shown that certain benzimidazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with in vivo studies confirming their efficacy in animal models . This positions them as promising candidates for the treatment of tuberculosis.
Case Studies and Research Findings
Therapeutic Implications
The diverse biological activities of this compound suggest its potential application in treating various diseases, including cancer and infectious diseases like tuberculosis. Its ability to target multiple pathways in cancer cells may provide a multifaceted approach to therapy, potentially reducing resistance seen with single-target drugs.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzimidazole-Phenyl Derivatives
Compounds sharing the benzimidazole-phenyl backbone but differing in substituents include:
Key Differences :
- The target compound’s N,N-dipropylsulfamoyl group introduces bulkier alkyl chains compared to methyl or methoxy substituents in analogs. This may enhance lipophilicity or alter binding kinetics .
Sulfamoyl/Sulfonyl Benzamide Derivatives
Compounds with sulfamoyl or sulfonyl groups on benzamide:
Key Differences :
- Sulfamoyl derivatives generally exhibit improved solubility over sulfonyl analogs due to the amide’s hydrogen-bonding capacity .
Substituent Impact on Physicochemical Properties
A comparative analysis of substituent effects:
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, cytotoxic, and insecticidal activities, as well as the underlying mechanisms of action.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial activity of benzimidazole derivatives, including this compound. A study reported that various benzimidazole derivatives exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than 1 µg/mL against these pathogens, indicating potent antimicrobial properties .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3ao | Staphylococcus aureus | <1 |
| 3ad | Candida albicans | 3.9–7.8 |
| 3aq | Mycobacterium smegmatis | <1 |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells, with IC50 values suggesting effective inhibition of cell proliferation at low concentrations. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Insecticidal Activity
Insecticidal properties have also been explored, particularly against agricultural pests. Compounds similar to this compound demonstrated notable mortality rates in species such as Helicoverpa armigera and Mythimna separate. For instance, one study reported a mortality rate of 70% at a concentration of 500 mg/L against Mythimna separate, outperforming standard insecticides .
Table 2: Insecticidal Activity Against Agricultural Pests
| Compound | Target Pest | Mortality Rate (%) |
|---|---|---|
| 14q | Mythimna separate | 70 |
| 14i | Helicoverpa armigera | 50 |
| 14f | Spodoptera frugiperda | <40 |
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Mechanism : The inhibition of bacterial growth is linked to interference with essential cellular processes, including DNA replication and protein synthesis.
- Cytotoxic Mechanism : The activation of apoptotic pathways suggests that this compound can trigger cellular stress responses leading to cancer cell death.
- Insecticidal Mechanism : The disruption of neurotransmitter function in insects has been proposed as a mode of action for related compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide?
- Methodology : Multi-step synthesis involving:
Formation of the benzimidazole core via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions .
Introduction of the sulfamoyl group via nucleophilic substitution using dipropylamine and sulfonyl chloride intermediates.
Final coupling of the benzimidazole-phenyl moiety with the sulfamoyl benzamide group using coupling agents like EDC/HOBt .
- Optimization : Catalytic methods using CBr4 enhance C–N bond formation efficiency (yield: 78%) while avoiding transition metals .
| Key Synthetic Intermediates | Reaction Conditions | Yield (%) |
|---|---|---|
| Benzimidazole-phenyl precursor | HCl/EtOH, reflux, 12h | 65–70 |
| Sulfamoyl benzamide intermediate | DCM, rt, 4h | 80–85 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- 1H/13C NMR : Confirm proton environments and carbon frameworks (e.g., benzimidazole protons at δ 7.2–8.1 ppm, sulfamoyl group at δ 3.1–3.3 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C27H30N4O3S: 514.1984; observed: 514.1986) .
- X-ray crystallography : Resolve stereochemistry (applied in related benzimidazole derivatives) .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Antimicrobial Activity :
-
Bacterial strains : Gram-positive (S. aureus) and Gram-negative (E. coli) via broth microdilution (MIC range: 8–64 µg/mL) .
-
Antifungal : Candida albicans inhibition assays .
- Anticancer Screening :
-
Cell viability : MTT assay on Caco-2 colon adenocarcinoma (IC50: 100 µM reduced viability to 33.7–45.5%) .
Biological Activity Assay Type Result Reference Antimicrobial (Gram+) MIC 16 µg/mL Anticancer (Caco-2) MTT 45.5% inhibition
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Key Modifications :
- Benzimidazole substitution : Electron-withdrawing groups (e.g., Cl, NO2) enhance antimicrobial activity by 30–40% .
- Sulfamoyl chain length : Dipropyl groups improve solubility (logP reduction from 4.2 to 3.8) without compromising target binding .
- Data-Driven Design :
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values .
Q. What in vivo models are appropriate for validating its therapeutic potential?
- Pharmacokinetics :
- ADMET profiling : Assess oral bioavailability (F% >50 in rodent models) and blood-brain barrier permeability .
- Disease Models :
- Colorectal cancer : Xenograft models using Caco-2 cells (tumor volume reduction: 60% at 50 mg/kg) .
Q. How can computational methods elucidate its mechanism of action?
- Molecular Docking :
- Targets : LasR (quorum sensing in P. aeruginosa, Glide score: −9.2 kcal/mol) .
- Kinase inhibition : Binding to EGFR (ΔG = −8.5 kcal/mol) .
- MD Simulations : Stability of ligand-protein complexes over 100 ns trajectories .
Q. How should researchers address contradictory data in biological assays?
- Case Example : Discrepant cytotoxicity (e.g., high in vitro activity vs. low in vivo efficacy):
Validate assay conditions (e.g., serum protein binding effects) .
Optimize formulation (nanoparticle encapsulation improves bioavailability by 2-fold) .
Methodological Best Practices
- Synthesis : Use CBr4 catalysis for atom-economical C–N coupling (atom utilization >95%) .
- Characterization : Combine NMR, HRMS, and crystallography for unambiguous structural confirmation .
- Biological Testing : Include positive controls (e.g., cisplatin for anticancer assays) and replicate experiments (n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
